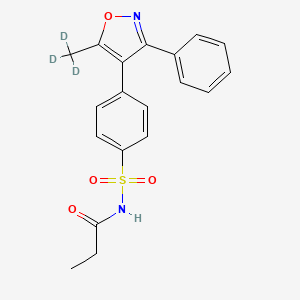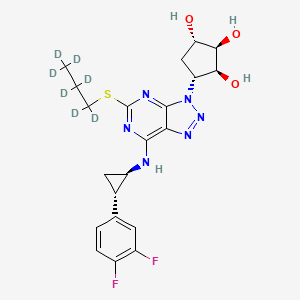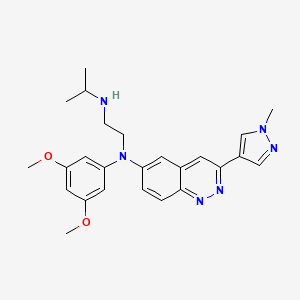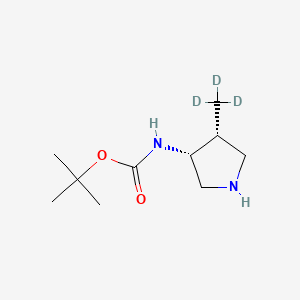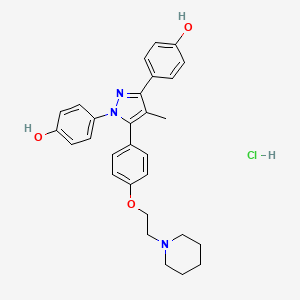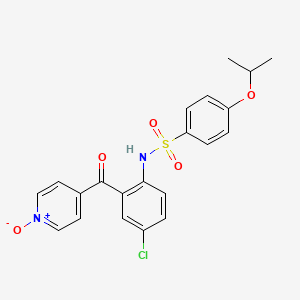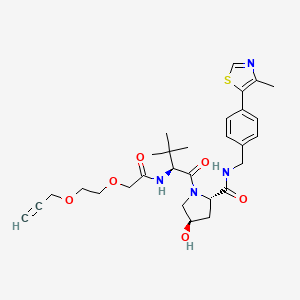
(S,R,S)-AHPC-O-PEG1-propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,R,S)-AHPC-O-PEG1-propargyl is a synthetic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable tool in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-O-PEG1-propargyl typically involves multiple steps, starting from commercially available precursors. The process includes the formation of the core structure, followed by the introduction of the propargyl group and the polyethylene glycol (PEG) linker. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions: (S,R,S)-AHPC-O-PEG1-propargyl can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides, under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
(S,R,S)-AHPC-O-PEG1-propargyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including drug delivery and targeting.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S,R,S)-AHPC-O-PEG1-propargyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. This can result in changes in cellular function, making it a valuable tool for studying and manipulating biological systems.
類似化合物との比較
- (S,R,S)-AHPC-O-PEG2-propargyl
- (S,R,S)-AHPC-O-PEG3-propargyl
- (S,R,S)-AHPC-O-PEG4-propargyl
Comparison: Compared to its analogs, (S,R,S)-AHPC-O-PEG1-propargyl is unique due to its shorter PEG linker, which can influence its solubility, stability, and interaction with molecular targets. This makes it particularly useful in applications where a shorter linker is advantageous, such as in certain drug delivery systems or biochemical assays.
特性
分子式 |
C29H38N4O6S |
|---|---|
分子量 |
570.7 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-(2-prop-2-ynoxyethoxy)acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H38N4O6S/c1-6-11-38-12-13-39-17-24(35)32-26(29(3,4)5)28(37)33-16-22(34)14-23(33)27(36)30-15-20-7-9-21(10-8-20)25-19(2)31-18-40-25/h1,7-10,18,22-23,26,34H,11-17H2,2-5H3,(H,30,36)(H,32,35)/t22-,23+,26-/m1/s1 |
InChIキー |
GZSOURYSHDAJDX-MVERNJQCSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCC#C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCC#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
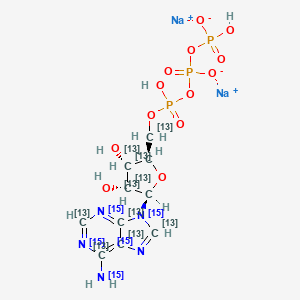
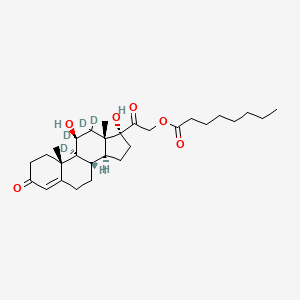
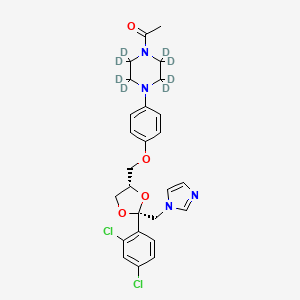
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)
